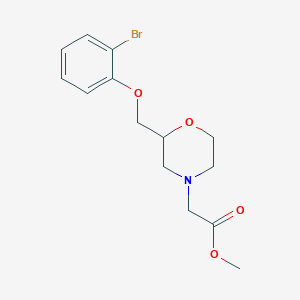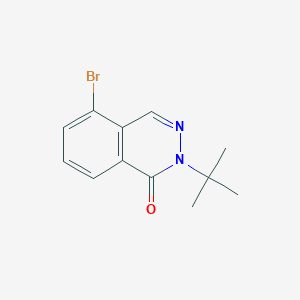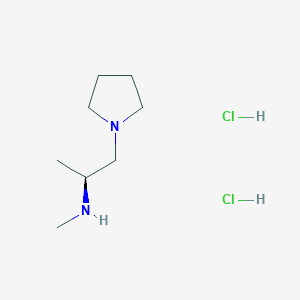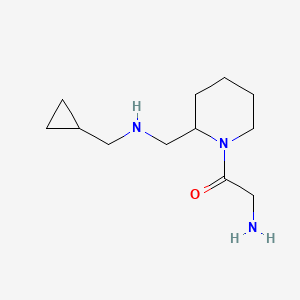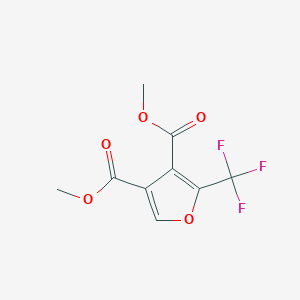
2-(4-Aminopiperidin-1-yl)-1-phenyl-1H-imidazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fenil-2-(4-aminopiperidin-1-il)-1H-imidazol-5(4H)-ona es un compuesto heterocíclico que presenta tanto los grupos imidazol como piperidina. Este compuesto es de interés debido a sus posibles actividades biológicas y aplicaciones en química medicinal.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 1-Fenil-2-(4-aminopiperidin-1-il)-1H-imidazol-5(4H)-ona generalmente involucra la formación del anillo imidazol seguida de la introducción del grupo piperidina. Un método común implica la ciclización de precursores apropiados bajo condiciones controladas. Por ejemplo, la reacción del ácido 1-fenil-1H-imidazol-5-carboxílico con 4-aminopiperidina en presencia de un agente deshidratante puede producir el compuesto deseado .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de alta presión, sistemas de flujo continuo y técnicas de purificación avanzadas como la cristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-Fenil-2-(4-aminopiperidin-1-il)-1H-imidazol-5(4H)-ona puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los N-óxidos correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de imidazol reducidos.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en el nitrógeno de la piperidina.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: A menudo se utilizan agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Se pueden utilizar nucleófilos como haluros de alquilo o cloruros de acilo en condiciones básicas.
Principales Productos Formados
Oxidación: N-óxidos del anillo imidazol.
Reducción: Derivados de imidazol reducidos.
Sustitución: Derivados de piperidina sustituidos.
4. Aplicaciones en Investigación Científica
1-Fenil-2-(4-aminopiperidin-1-il)-1H-imidazol-5(4H)-ona tiene varias aplicaciones en investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como ligando en ensayos bioquímicos.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas
Aplicaciones Científicas De Investigación
2-(4-Aminopiperidin-1-yl)-1-phenyl-1H-imidazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mecanismo De Acción
El mecanismo de acción de 1-Fenil-2-(4-aminopiperidin-1-il)-1H-imidazol-5(4H)-ona involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas uniéndose a sus sitios activos, bloqueando así el acceso del sustrato y reduciendo la actividad enzimática. Las rutas exactas involucradas dependen del contexto biológico y el objetivo específicos .
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de 2-(piridin-2-il)pirimidina: Estos compuestos comparten una estructura heterocíclica similar y exhiben diversas actividades biológicas.
2-Amino-4-(2-aril-1-cianoetenil)-6-(piperidin-1-il)piridina-3,5-dicarbonitrilos: Estos compuestos también contienen piperidina y exhiben fluorescencia en estado sólido.
Singularidad
1-Fenil-2-(4-aminopiperidin-1-il)-1H-imidazol-5(4H)-ona es único debido a su combinación específica de grupos imidazol y piperidina, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C14H18N4O |
|---|---|
Peso molecular |
258.32 g/mol |
Nombre IUPAC |
2-(4-aminopiperidin-1-yl)-1-phenyl-4H-imidazol-5-one |
InChI |
InChI=1S/C14H18N4O/c15-11-6-8-17(9-7-11)14-16-10-13(19)18(14)12-4-2-1-3-5-12/h1-5,11H,6-10,15H2 |
Clave InChI |
NXVXYPLMDSMJRN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1N)C2=NCC(=O)N2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



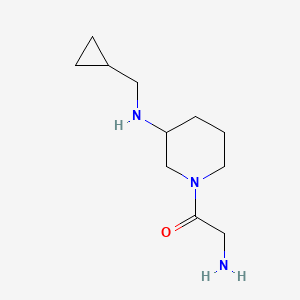

![Methyl 2-(4-ethylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11795423.png)



![tert-Butyl 4-((2-(ethoxycarbonyl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate](/img/structure/B11795440.png)
